molecular formula C8H9NO7S B12836304 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B12836304
M. Wt: 263.23 g/mol
InChI Key: JRAOBAZTSVEJMQ-UHFFFAOYSA-N
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Description

1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid is a specialized organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonic acid group

Properties

Molecular Formula

C8H9NO7S

Molecular Weight

263.23 g/mol

IUPAC Name

1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C8H9NO7S/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15/h5H,1,3H2,2H3,(H,13,14,15)

InChI Key

JRAOBAZTSVEJMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of methacrylic acid with a suitable dioxopyrrolidine derivative. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The dioxopyrrolidine ring can be reduced to form corresponding amines.

    Substitution: The methacryloyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the methacryloyloxy group under mild conditions.

Major Products Formed

    Oxidation: Sulfonate esters.

    Reduction: Amines.

    Substitution: Substituted methacryloyloxy derivatives.

Scientific Research Applications

1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.

    Biology: Investigated for its potential as a bioactive compound in drug delivery systems.

    Medicine: Explored for its use in the development of hydrogels for wound healing and tissue engineering.

    Industry: Utilized in the production of advanced materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization to form cross-linked networks, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to form stable structures with unique mechanical and chemical characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-(Methacryloyloxy)ethyltrimethylammonium chloride: Known for its antibacterial properties.

    Methacrylic acid: A simpler analog used in polymer synthesis.

    N-(Methacryloyloxy)succinimide: Used in bioconjugation reactions.

Uniqueness

1-(Methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid stands out due to its combination of functional groups, which impart unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and form stable polymers makes it a valuable compound in various research and industrial applications.

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